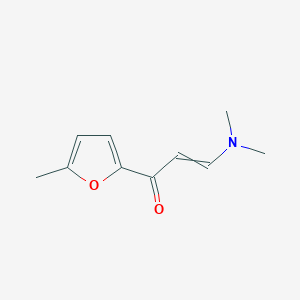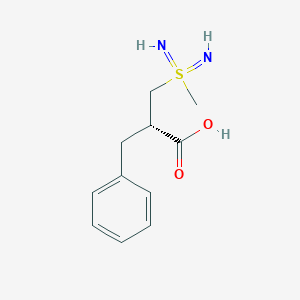
(2-Carboxy-3-phenylpropyl)methylsulfodiimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Carboxy-3-phenylpropyl)methylsulfodiimide, also known as CMSPD, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfodiimide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields. In
科学的研究の応用
(2-Carboxy-3-phenylpropyl)methylsulfodiimide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of (2-Carboxy-3-phenylpropyl)methylsulfodiimide as a tool for studying protein-protein interactions. (2-Carboxy-3-phenylpropyl)methylsulfodiimide has been shown to bind specifically to the SH3 domain of the protein Grb2, which is involved in a variety of signaling pathways. This binding interaction can be used to probe the structure and function of the Grb2 protein, as well as other proteins that interact with it.
In addition to its use in studying protein-protein interactions, (2-Carboxy-3-phenylpropyl)methylsulfodiimide has also been investigated for its potential as a fluorescent probe. The compound exhibits fluorescence properties that can be used to monitor changes in cellular signaling pathways and other biochemical processes.
作用機序
The mechanism of action of (2-Carboxy-3-phenylpropyl)methylsulfodiimide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or other biomolecules. This binding interaction can lead to changes in the conformation, activity, or localization of the target molecule, which can in turn affect downstream signaling pathways and cellular processes.
生化学的および生理学的効果
(2-Carboxy-3-phenylpropyl)methylsulfodiimide has been found to exhibit a range of biochemical and physiological effects. These effects include the ability to inhibit the binding of Grb2 to other proteins, the ability to induce apoptosis in cancer cells, and the ability to modulate the activity of certain enzymes.
実験室実験の利点と制限
One of the major advantages of using (2-Carboxy-3-phenylpropyl)methylsulfodiimide in lab experiments is its specificity for certain proteins and biomolecules. This specificity can allow researchers to study the function and structure of these molecules in greater detail than would be possible with other techniques. Additionally, the fluorescent properties of (2-Carboxy-3-phenylpropyl)methylsulfodiimide make it a useful tool for monitoring changes in cellular signaling pathways and other biochemical processes.
However, there are also some limitations to using (2-Carboxy-3-phenylpropyl)methylsulfodiimide in lab experiments. One of the main limitations is the need for high concentrations of the compound in order to observe its effects. This can make it difficult to use (2-Carboxy-3-phenylpropyl)methylsulfodiimide in certain experimental systems, particularly those involving live animals or cells.
将来の方向性
There are several potential future directions for research involving (2-Carboxy-3-phenylpropyl)methylsulfodiimide. One area of interest is the development of more specific and potent derivatives of the compound that can be used to target a wider range of proteins and biomolecules. Additionally, researchers may investigate the use of (2-Carboxy-3-phenylpropyl)methylsulfodiimide in combination with other compounds or techniques to enhance its effectiveness in lab experiments.
Another potential area of research is the development of new applications for (2-Carboxy-3-phenylpropyl)methylsulfodiimide beyond its current uses in studying protein-protein interactions and cellular signaling pathways. For example, the compound may have potential as a therapeutic agent for certain diseases or conditions.
Conclusion
In conclusion, (2-Carboxy-3-phenylpropyl)methylsulfodiimide is a promising compound with a range of potential applications in scientific research. Its specificity for certain proteins and biomolecules, as well as its fluorescent properties, make it a useful tool for studying a variety of cellular processes. Further research is needed to fully understand the mechanism of action of (2-Carboxy-3-phenylpropyl)methylsulfodiimide and to explore its potential in new areas of research.
合成法
The synthesis of (2-Carboxy-3-phenylpropyl)methylsulfodiimide involves the reaction of 2-(carboxymethyl)benzaldehyde with N-methylsulfonamidine in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield (2-Carboxy-3-phenylpropyl)methylsulfodiimide. This synthesis method has been optimized to produce high yields of pure (2-Carboxy-3-phenylpropyl)methylsulfodiimide with minimal impurities.
特性
CAS番号 |
120882-31-7 |
|---|---|
製品名 |
(2-Carboxy-3-phenylpropyl)methylsulfodiimide |
分子式 |
C11H16N2O2S |
分子量 |
240.32 g/mol |
IUPAC名 |
(2S)-2-benzyl-3-(methylsulfonodiimidoyl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-16(12,13)8-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3,(H,14,15)/t10-/m1/s1 |
InChIキー |
FKHYVJWYNYZPCA-SNVBAGLBSA-N |
異性体SMILES |
CS(=N)(=N)C[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CS(=N)(=N)CC(CC1=CC=CC=C1)C(=O)O |
正規SMILES |
CS(=N)(=N)CC(CC1=CC=CC=C1)C(=O)O |
その他のCAS番号 |
120882-31-7 |
同義語 |
(2-carboxy-3-phenylpropyl)methylsulfodiimide 2-CPM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



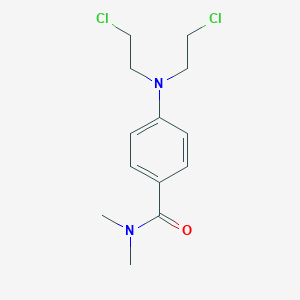
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
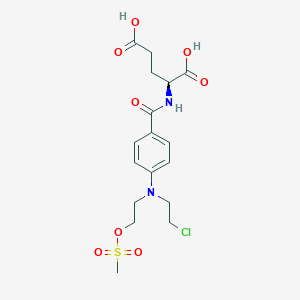
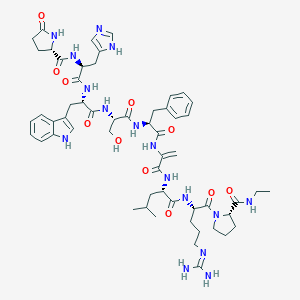
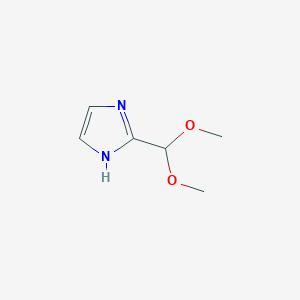
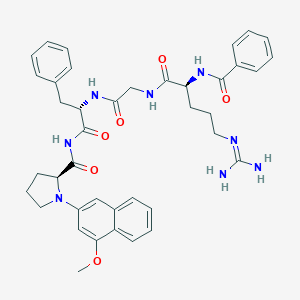
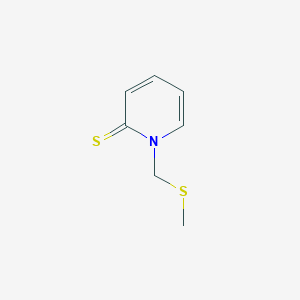
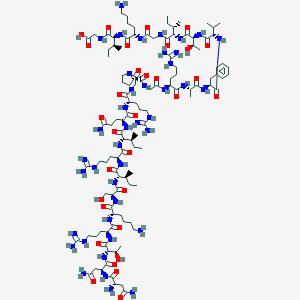
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
